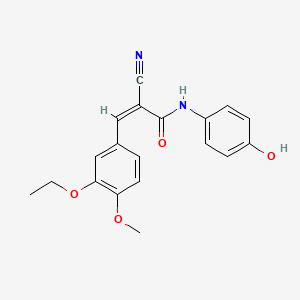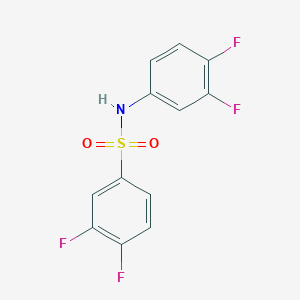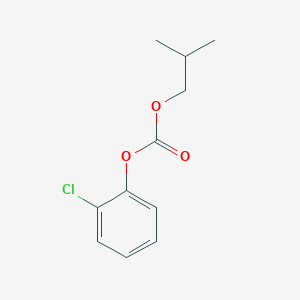
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology.
作用機序
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide increases the levels of cAMP in cells, which in turn leads to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the promotion of neuroprotection. 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
Future research on 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide could focus on its potential applications in the treatment of various diseases and conditions, as well as its effects on different cell types and tissues. Additionally, further studies could investigate the optimal dosage and administration route for 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, as well as potential drug interactions and side effects.
合成法
The synthesis of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with acryloyl chloride and triethylamine to form 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide.
科学的研究の応用
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology. Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-11-13(4-9-17(18)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHUYIQFPQOLW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)